

Methyl 3,3-difluorocyclobutane-1-carboxylate

CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3,3-difluorocyclobutane-1-carboxylate

Cat. No.: B582325

[Get Quote](#)

Technical Guide: Methyl 3,3-difluorocyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3-difluorocyclobutane-1-carboxylate is a fluorinated organic compound that has garnered interest in the field of medicinal chemistry. Its rigid, three-dimensional cyclobutane scaffold, combined with the electronic properties of the gem-difluoro group, makes it a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and its role in the development of antiviral compounds.

Chemical Identity and Properties

CAS Number: 1234616-13-7[1]

Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

Figure 1. Chemical structure of **Methyl 3,3-difluorocyclobutane-1-carboxylate**.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₆ H ₈ F ₂ O ₂	[1]
Molecular Weight	150.12 g/mol	[1]
Appearance	Colorless to light yellow liquid	
Boiling Point	130 °C	
Density	1.20 g/cm ³	
Flash Point	33 °C	
Storage Temperature	2-8 °C	

Synthesis and Experimental Protocols

The synthesis of **Methyl 3,3-difluorocyclobutane-1-carboxylate** is typically achieved through a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.

Step 1: Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid

An industrial preparation method for 3,3-difluorocyclobutane-1-carboxylic acid has been detailed, which involves a three-step reaction sequence starting from methyl acrylate and 1,1-dichloro-2,2-difluoroethylene.[\[2\]](#)

Experimental Protocol:

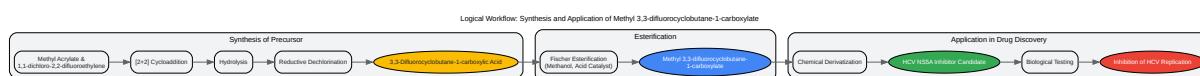
- [2+2] Cycloaddition: Methyl acrylate and 1,1-dichloro-2,2-difluoroethylene are reacted under elevated temperature and pressure to yield methyl 2,2-dichloro-3,3-difluorocyclobutane-1-carboxylate.
- Hydrolysis: The resulting ester is hydrolyzed using a base, such as sodium hydroxide, to form 2,2-dichloro-3,3-difluorocyclobutane-1-carboxylic acid.
- Reductive Dechlorination: The dichlorinated acid is then subjected to catalytic hydrogenation using a palladium-on-carbon catalyst in the presence of a base like triethylamine to afford 3,3-difluorocyclobutane-1-carboxylic acid.^[2]

Step 2: Esterification to Methyl 3,3-difluorocyclobutane-1-carboxylate

The carboxylic acid can be converted to its methyl ester via several standard esterification methods. A common and effective method is Fischer esterification.

Experimental Protocol (Fischer Esterification):

- Reaction Setup: 3,3-Difluorocyclobutane-1-carboxylic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.
- Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.
- Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.
- Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then diluted with an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by distillation under reduced pressure to yield pure **Methyl 3,3-difluorocyclobutane-1-carboxylate**.


Application in Drug Discovery: Antiviral Activity

Methyl 3,3-difluorocyclobutane-1-carboxylate serves as a key intermediate in the synthesis of potent antiviral agents, particularly inhibitors of the Hepatitis C Virus (HCV) NS5A protein.[1] The unique structural and electronic properties of the 3,3-difluorocyclobutane moiety can enhance the binding affinity and pharmacokinetic profile of the final drug candidate.

The HCV NS5A protein is a crucial component of the viral replication complex and is a validated target for direct-acting antiviral therapies.[3] Inhibitors of NS5A block the replication of the virus, leading to a reduction in viral load.

Logical Workflow: From Building Block to Antiviral Agent

The following diagram illustrates the logical progression from the synthesis of **Methyl 3,3-difluorocyclobutane-1-carboxylate** to its application in the development of HCV NS5A inhibitors.

[Click to download full resolution via product page](#)

Diagram 1. Synthesis and application workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclobutanecarboxylic acid, 3,3-difluoro-, methyl ester | 1234616-13-7 [chemicalbook.com]
- 2. CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method - Google Patents [patents.google.com]
- 3. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]
- To cite this document: BenchChem. [Methyl 3,3-difluorocyclobutane-1-carboxylate CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582325#methyl-3-3-difluorocyclobutane-1-carboxylate-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com